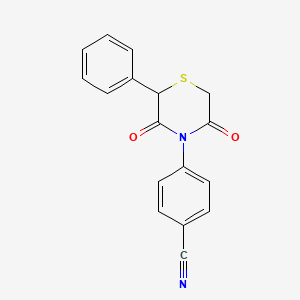

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile

Description

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile is a heterocyclic organic compound characterized by a benzonitrile core substituted with a thiomorpholine-3,5-dione ring bearing a phenyl group. Its structural uniqueness lies in the sulfur-containing thiomorpholine ring, which differentiates it from analogous carbazole- or phenoxazine-based derivatives commonly employed in thermally activated delayed fluorescence (TADF) materials.

Properties

IUPAC Name |

4-(3,5-dioxo-2-phenylthiomorpholin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c18-10-12-6-8-14(9-7-12)19-15(20)11-22-16(17(19)21)13-4-2-1-3-5-13/h1-9,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSESRFINQDRKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiomorpholine derivative with a benzonitrile derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiomorpholine derivatives with reduced functional groups.

Scientific Research Applications

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and benzonitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile and Related Compounds

| Compound Name | Molecular Features | Key Functional Groups | Potential Applications | Notable Properties |

|---|---|---|---|---|

| This compound | Thiomorpholine-3,5-dione, phenyl, benzonitrile | C≡N, S-heterocycle, diketone | OLEDs, sensors | High electron affinity, thermal stability |

| 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile | Carbazole, phenoxazine, pyridine, benzonitrile | C≡N, N-heterocycles, fused aromatic rings | TADF-OLED emitters | Efficient delayed fluorescence, hole-transport capability |

| Derivatives with 9H-carbazol-9-yl benzonitrile | Carbazole, benzonitrile | C≡N, planar aromatic system | Host materials in OLEDs | High triplet energy, solubility in organic solvents |

Key Comparisons :

- Electronic Properties: The thiomorpholine dione group in the target compound likely enhances electron-withdrawing effects compared to carbazole or phenoxazine derivatives, which are electron-rich due to nitrogen-containing aromatic systems. This could reduce charge recombination barriers in OLED layers .

- Thermal Stability : The rigid thiomorpholine dione ring may improve thermal stability relative to carbazole-based analogs, which rely on extended π-systems prone to degradation at high temperatures.

- Solubility : Bulky phenyl and thiomorpholine substituents might reduce solubility in common organic solvents compared to smaller carbazole derivatives, complicating thin-film processing.

Research Findings and Implications

While direct experimental data for this compound are absent in the provided evidence, insights can be drawn from its structural analogs:

TADF Performance: Phenoxazine-carbazole-benzoitrile derivatives exhibit high photoluminescence quantum yields (PLQY > 80%) due to efficient reverse intersystem crossing (RISC).

Synthetic Flexibility : The thiomorpholine dione ring offers a synthetic handle for further functionalization, enabling tuning of emission wavelengths or charge-transport properties.

Device Integration : Patent literature highlights benzonitrile derivatives as emitters or hosts in OLEDs. The compound’s electron-deficient nature could make it suitable as an electron-transport layer, complementing carbazole-based hole transporters .

Biological Activity

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a morpholine ring substituted with a phenyl group and a dioxo moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Human Breast Adenocarcinoma (MCF-7) | 10 | |

| Human Cervical Carcinoma (HeLa) | 8 | |

| Human Duodenal Adenocarcinoma (HuTu 80) | 12 |

These values indicate that this compound exhibits significant cytotoxic activity, comparable to established anticancer agents.

The mechanism of action involves the induction of apoptosis through the mitochondrial pathway. The compound increases the production of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis in cancer cells. This dual mechanism—both inhibiting DNA synthesis and inducing DNA damage—enhances its efficacy against tumor cells.

Study on MCF-7 Cells

In a controlled study, the effects of this compound on MCF-7 cells were evaluated. The study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Study on HeLa Cells

Another study focused on HeLa cells showed that the compound not only inhibited cell proliferation but also induced DNA fragmentation. The results suggested that the compound could be a potential candidate for cervical cancer therapy, given its ability to target HeLa cells effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.